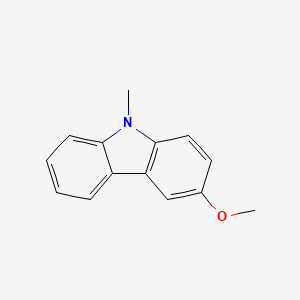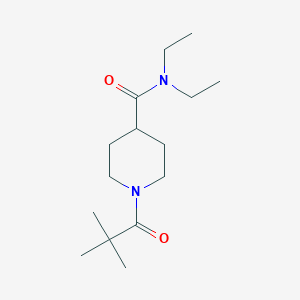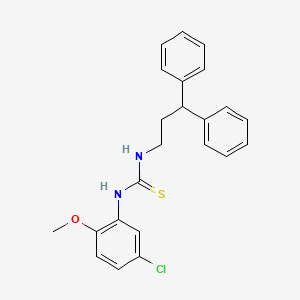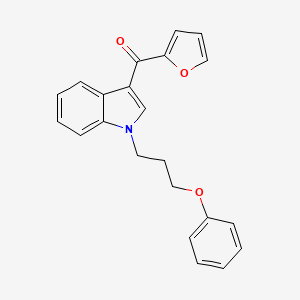![molecular formula C19H20N2O2 B4594116 N-[2-methyl-5-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B4594116.png)
N-[2-methyl-5-(1-pyrrolidinylcarbonyl)phenyl]benzamide
Übersicht
Beschreibung
N-[2-methyl-5-(1-pyrrolidinylcarbonyl)phenyl]benzamide is a useful research compound. Its molecular formula is C19H20N2O2 and its molecular weight is 308.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 308.152477885 g/mol and the complexity rating of the compound is 425. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Discovery and Characterization
- A study described the synthesis and biological evaluation of a compound similar in structure to N-[2-methyl-5-(1-pyrrolidinylcarbonyl)phenyl]benzamide, which is an orally active histone deacetylase (HDAC) inhibitor. It selectively inhibits HDACs 1-3 and 11, showing potential as an anticancer drug due to its ability to block cancer cell proliferation and induce apoptosis Nancy Z. Zhou et al., 2008.
Analytical Applications
- Research on nonaqueous capillary electrophoresis developed a method for the separation of imatinib mesylate and related substances, demonstrating the technique's utility for quality control in pharmaceutical analysis. This study underscores the potential for employing similar compounds in analytical methodologies Lei Ye et al., 2012.
Chemical Synthesis and Modification
- An investigation into the meta-selective C-H borylation of benzamides by an iridium-Lewis acid bifunctional catalyst showcased a novel approach to chemical synthesis. This research highlights the versatility of benzamide derivatives in facilitating selective chemical transformations Li-Cheng Yang et al., 2019.
Biological Activity
- A study on the synthesis of new 2-Benzoylamino-N-phenyl-benzamide derivatives under microwave irradiations revealed their antibacterial and antifungal activities. This demonstrates the compound's relevance in developing new antimicrobial agents Karima Ighilahriz-Boubchir et al., 2017.
Neuroleptic Potential
- Another research effort synthesized benzamides as potential neuroleptics, evaluating their effects on apomorphine-induced stereotyped behavior in rats. This indicates the potential therapeutic applications of such compounds in treating psychosis Iwanami Sumio et al., 1981.
Eigenschaften
IUPAC Name |
N-[2-methyl-5-(pyrrolidine-1-carbonyl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2/c1-14-9-10-16(19(23)21-11-5-6-12-21)13-17(14)20-18(22)15-7-3-2-4-8-15/h2-4,7-10,13H,5-6,11-12H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFXDFOAOJUMUAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCCC2)NC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(Z)-3-(4-bromoanilino)-1-(4-methoxyphenyl)-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B4594033.png)
![2-{[(2-chloro-4-fluorobenzyl)thio]acetyl}-N-(5-chloro-2-methylphenyl)hydrazinecarbothioamide](/img/structure/B4594041.png)

![N-(2,4-dimethoxyphenyl)-2-{[(4-methylbenzyl)thio]acetyl}hydrazinecarbothioamide](/img/structure/B4594053.png)


![N~1~-[2-(dimethylamino)ethyl]-N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4594081.png)

![N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-5-[(4-chlorophenoxy)methyl]furan-2-carboxamide](/img/structure/B4594096.png)
![2-{benzyl[(4-methylphenyl)sulfonyl]amino}-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B4594103.png)
![2-(4-methoxyphenyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B4594109.png)
![ETHYL 2-[2-({[1-METHYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOL-5-YL]CARBONYL}AMINO)-1,3-THIAZOL-4-YL]ACETATE](/img/structure/B4594133.png)


